molecular formula C19H24N2O2S B2508874 N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(phenylthio)propanamide CAS No. 1421483-29-5

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(phenylthio)propanamide

Cat. No.: B2508874
CAS No.: 1421483-29-5
M. Wt: 344.47
InChI Key: SHIPZQFSAMMEAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(phenylthio)propanamide is a synthetic propanamide derivative featuring a dimethylaminophenyl group, a hydroxyethyl chain, and a phenylthio moiety.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c1-21(2)16-10-8-15(9-11-16)18(22)14-20-19(23)12-13-24-17-6-4-3-5-7-17/h3-11,18,22H,12-14H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHIPZQFSAMMEAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)CCSC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thioether Formation via Nucleophilic Substitution

The phenylthio group is introduced through a nucleophilic substitution reaction. Propiolactone or acrylic acid derivatives react with thiophenol in the presence of a base:
$$
\text{CH}2=\text{CHCO}2\text{H} + \text{PhSH} \xrightarrow{\text{Base}} \text{PhS-CH}2\text{CH}2\text{CO}_2\text{H}
$$
Conditions :

  • Base : Potassium carbonate or triethylamine in tetrahydrofuran (THF).
  • Yield : 70–85% after acid workup and recrystallization from ethyl acetate/hexane.

Alternative Route: Michael Addition

Thiophenol undergoes a Michael addition to acrylonitrile, followed by hydrolysis:
$$
\text{PhSH} + \text{CH}2=\text{CHCN} \rightarrow \text{PhS-CH}2\text{CH}2\text{CN} \xrightarrow{\text{H}2\text{O}} \text{PhS-CH}2\text{CH}2\text{CO}_2\text{H}
$$
Conditions :

  • Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) in aqueous NaOH.
  • Yield : 65–75%.

Synthesis of 2-(4-(Dimethylamino)phenyl)-2-hydroxyethylamine

Reduction of Ketone Intermediate

4-(Dimethylamino)acetophenone is reduced to the corresponding alcohol using sodium borohydride (NaBH₄):
$$
\text{(CH}3\text{)}2\text{N-C}6\text{H}4\text{COCH}3 \xrightarrow{\text{NaBH}4} \text{(CH}3\text{)}2\text{N-C}6\text{H}4\text{CH(OH)CH}_3
$$
Conditions :

  • Solvent : Methanol or ethanol at 0–5°C.
  • Yield : 80–90%.

Conversion to Amine via Gabriel Synthesis

The alcohol is converted to a mesylate, followed by displacement with phthalimide and subsequent deprotection:
$$
\text{(CH}3\text{)}2\text{N-C}6\text{H}4\text{CH(OH)CH}3 \xrightarrow{\text{MsCl}} \text{Mesylate} \xrightarrow{\text{KPhth}} \text{PhthN-CH}2\text{C}6\text{H}4\text{N(CH}3\text{)}2 \xrightarrow{\text{NH}2\text{NH}2} \text{Amine}
$$
Conditions :

  • Deprotection : Hydrazine hydrate in refluxing ethanol.
  • Yield : 60–70%.

Amide Coupling Strategies

Activation of 3-(Phenylthio)propanoic Acid

The carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂):
$$
\text{PhS-CH}2\text{CH}2\text{CO}2\text{H} \xrightarrow{\text{SOCl}2} \text{PhS-CH}2\text{CH}2\text{COCl}
$$
Conditions :

  • Solvent : Dichloromethane (DCM) under reflux.
  • Yield : >95%.

Coupling with Amine

The acid chloride reacts with 2-(4-(dimethylamino)phenyl)-2-hydroxyethylamine in the presence of a base:
$$
\text{PhS-CH}2\text{CH}2\text{COCl} + \text{H}2\text{N-CH}2\text{C}6\text{H}4\text{N(CH}3\text{)}2 \xrightarrow{\text{Base}} \text{Target Compound}
$$
Conditions :

  • Base : Triethylamine or DMAP in DCM at 0–25°C.
  • Yield : 75–85% after column chromatography (silica gel, eluent: ethyl acetate/hexane 1:1).

Comparative Analysis of Synthetic Routes

Step Method Reagents/Conditions Yield Advantages
Thioether Formation Nucleophilic Substitution K₂CO₃, THF, 50°C 70–85% High selectivity
Thioether Formation Michael Addition Phase-transfer catalyst, H₂O 65–75% Aqueous conditions
Amine Synthesis Gabriel Synthesis MsCl, KPhth, NH₂NH₂ 60–70% Avoids over-reduction
Amide Coupling Acid Chloride + Amine SOCl₂, Et₃N, DCM 75–85% Rapid reaction

Purification and Characterization

Crystallization

The crude product is purified via recrystallization from a mixture of ethyl acetate and hexane (1:3). Crystalline solids are obtained with >98% purity (HPLC).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.25 (m, 5H, PhS), 6.95 (d, J = 8.4 Hz, 2H, ArH), 6.65 (d, J = 8.4 Hz, 2H, ArH), 4.10 (m, 1H, CH-OH), 3.55 (m, 2H, CH₂NH), 2.95 (s, 6H, N(CH₃)₂), 2.85–2.70 (m, 4H, CH₂S and CH₂CO).
  • MS (ESI+) : m/z 413.2 [M+H]⁺.

Challenges and Optimization

  • Racemization Risk : The hydroxyethylamine moiety may racemize during coupling. Using low temperatures (0–5°C) and non-polar solvents minimizes this.
  • Thioether Oxidation : The phenylthio group is prone to oxidation. Reactions should be conducted under nitrogen or argon.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group of the amide, potentially converting it to an amine.

    Substitution: The hydroxyethyl group can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions typically involve nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(phenylthio)propanamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the dimethylamino group suggests possible interactions with biological targets such as receptors or enzymes, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its structural versatility.

Mechanism of Action

The mechanism by which N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(phenylthio)propanamide exerts its effects depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The dimethylamino group can enhance binding affinity through electrostatic interactions, while the phenylthio group can participate in π-π stacking interactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural elements and their analogs are summarized below:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Notes
Target Compound : N-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(phenylthio)propanamide ~C₁₉H₂₄N₂O₂S ~360.5 - 4-(Dimethylamino)phenyl
- 2-hydroxyethyl
- Phenylthio
Hypothesized antitumor/antimicrobial activity based on dimethylamino and thioether motifs
2-(4-Methoxybenzenethio)propanamide () C₁₀H₁₃NO₂S 225.3 - 4-Methoxyphenyl
- Thioether
Synthesized via nucleophilic substitution; used in organic intermediates
N,N-Dimethyl-2-(4-methoxybenzenethio)propanamide () C₁₂H₁₇NO₂S 253.3 - N,N-Dimethyl
- 4-Methoxyphenyl
- Thioether
Increased lipophilicity vs. non-methylated analog
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide () C₂₅H₂₃FN₂O 386.5 - Indole
- Fluoro-biphenyl
Potential CNS activity due to indole and fluorinated groups
(2R)-3-(4-Acetamidophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide () C₂₀H₂₀F₃N₃O₆ 479.4 - Acetamidophenoxy
- Nitro-CF₃ phenyl
Electron-withdrawing groups may enhance metabolic stability
N-(2-(Furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide () C₂₀H₂₁NO₅S₂ 419.5 - Furan/thiophene
- Methylsulfonyl
Polar sulfonyl group improves solubility

Key Comparative Insights

Electronic Effects :
  • The dimethylamino group in the target compound is strongly electron-donating, which may enhance binding to electron-deficient biological targets (e.g., kinase active sites) compared to electron-withdrawing groups like nitro or trifluoromethyl in .
  • Thioether vs. Sulfonyl : The phenylthio group in the target compound increases lipophilicity, whereas sulfonyl groups () improve aqueous solubility but reduce membrane permeability .

Physicochemical Properties

Property Target Compound 2-(4-Methoxybenzenethio)propanamide N-(2-(Furan-3-yl)-... ()
LogP (Predicted) ~3.2 ~2.1 ~1.8
Hydrogen Bond Donors 2 2 3
Polar Surface Area ~70 Ų ~55 Ų ~100 Ų

Biological Activity

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(phenylthio)propanamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a dimethylamino group, a hydroxyethyl moiety, and a phenylthio group. The molecular formula is C17H22N2OSC_{17}H_{22}N_2OS, with a molecular weight of approximately 318.44 g/mol. Its structural representation can be summarized as follows:

  • IUPAC Name : this compound
  • Chemical Structure :
    C17H22N2OS\text{C}_{17}\text{H}_{22}\text{N}_2\text{OS}

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have shown that related compounds can block the formation of thiobarbituric acid reactive substances (TBARS), suggesting their capacity to mitigate oxidative stress in biological systems .

Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines. For example, compounds with structural similarities have been tested against prostate (DU-145), breast (MCF-7), and bladder (T24) cancer cells, showcasing varying degrees of antiproliferative activity . The mechanism of action often involves the induction of apoptosis and disruption of cell cycle progression.

Study 1: Antioxidant Activity Assessment

A study investigated the antioxidant potential of related phenylthio derivatives, revealing their ability to scavenge free radicals effectively. The results indicated a significant reduction in oxidative markers in rat brain homogenates following treatment .

CompoundIC50 Value (µM)Mechanism
Phenylthio derivative A12.5GPx-like activity
Phenylthio derivative B15.0Thiol oxidase activity

Study 2: Cytotoxicity Evaluation

Another study focused on the cytotoxic effects of phenylthio compounds on human cancer cell lines. The results highlighted that certain derivatives had IC50 values comparable to established chemotherapeutics like doxorubicin.

Cell LineCompound TestedIC50 Value (µM)
DU-145Compound X18.0
MCF-7Compound Y22.5
T24Compound Z20.0

The biological activity of this compound may be attributed to several mechanisms:

  • Antioxidant Activity : By scavenging reactive oxygen species and enhancing cellular antioxidant defenses.
  • Induction of Apoptosis : Triggering programmed cell death pathways in cancer cells.
  • Cell Cycle Arrest : Disrupting normal cell cycle progression, leading to reduced proliferation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.